Cas no 89709-04-6 (Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative)

Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranose,4,6-O-ethylidene-, 1-(phenylmethyl carbonate), (R)- (9CI)
- 1-0-(Phenylmethylcarbonate)-4,6-O-Ethylidene-Beta-D-Glucopyranoside
- Benzyl ((2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) carbonate
- Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative
-
- インチ: 1S/C16H20O8/c1-9-20-8-11-14(22-9)12(17)13(18)15(23-11)24-16(19)21-7-10-5-3-2-4-6-10/h2-6,9,11-15,17-18H,7-8H2,1H3/t9-,11-,12-,13-,14-,15+/m1/s1
- InChIKey: ZJVGTDUSAUCMKD-NUPQKNFTSA-N
- ほほえんだ: O[C@@H]1[C@H]([C@H](OC(=O)OCC2C=CC=CC=2)O[C@]2([H])CO[C@@H](C)O[C@@]12[H])O
Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P359720-500mg |
Pyrano[3,2-d]-1,3-dioxin β-D-Glucopyranose Derivative |
89709-04-6 | 500mg |
$ 1200.00 | 2023-09-06 | ||
TRC | P359720-50mg |
Pyrano[3,2-d]-1,3-dioxin β-D-Glucopyranose Derivative |
89709-04-6 | 50mg |
$155.00 | 2023-05-17 | ||
TRC | P359720-250mg |
Pyrano[3,2-d]-1,3-dioxin β-D-Glucopyranose Derivative |
89709-04-6 | 250mg |
$689.00 | 2023-05-17 |
Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative 関連文献
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivativeに関する追加情報
Comprehensive Analysis of Pyrano[3,2-d][1,3]dioxin β-D-Glucopyranose Derivative (CAS No. 89709-04-6)
The Pyrano[3,2-d][1,3]dioxin β-D-Glucopyranose Derivative (CAS No. 89709-04-6) is a specialized carbohydrate-based compound that has garnered significant attention in pharmaceutical and biochemical research. This derivative, characterized by its unique pyranodioxin and glucopyranose structural motifs, exhibits remarkable potential in drug development, particularly in targeting metabolic pathways and glycosylation processes. Researchers are increasingly exploring its applications in glycobiology and glycoscience, fields that have seen exponential growth due to their relevance in immunotherapy and precision medicine.
One of the most searched questions regarding this compound is: "What are the biological activities of Pyrano[3,2-d][1,3]dioxin derivatives?" Studies suggest that these derivatives can modulate enzyme activity, particularly those involved in carbohydrate metabolism. The β-D-Glucopyranose moiety enhances solubility and bioavailability, making it a promising candidate for oral drug formulations. Recent trends in green chemistry have also highlighted its potential as a biodegradable intermediate in sustainable synthesis.
In the context of AI-driven drug discovery, CAS No. 89709-04-6 has been flagged as a high-priority molecule due to its structural complexity and functional versatility. Computational models predict its affinity for glycosyltransferases, enzymes critical in cancer cell signaling. This aligns with the growing demand for glycan-based therapeutics, a hot topic in oncology forums and biotech investment circles.
Another frequently asked question is: "How stable is Pyrano[3,2-d][1,3]dioxin under physiological conditions?" Accelerated stability studies indicate that the dioxin ring system remains intact at physiological pH, while the glucopyranose component undergoes predictable hydrolysis, enabling controlled-release mechanisms. This property is being leveraged in smart drug delivery systems, particularly for diabetes management—a trending focus area in digital health solutions.
The synthesis of Pyrano[3,2-d][1,3]dioxin β-D-Glucopyranose Derivative often involves stereoselective glycosylation, a technique widely discussed in organic chemistry communities. Recent patents highlight microwave-assisted synthesis methods that reduce reaction times by 60%, addressing industry demands for process intensification. These advancements resonate with the Industry 4.0 movement, where automation and data analytics optimize chemical production.
From a commercial perspective, CAS No. 89709-04-6 is cataloged as a high-value fine chemical, with purity standards exceeding 98% for research applications. Its price volatility is often queried in chemical market reports, reflecting its niche status. Analytical techniques like HPLC-MS and NMR are essential for quality control, topics frequently searched by QC professionals in pharmaceutical manufacturing.
Environmental fate studies of this derivative reveal aerobic biodegradability within 28 days under OECD 301B guidelines, making it compliant with green chemistry principles. This data is crucial for ESG (Environmental, Social, and Governance) reporting, a dominant theme in corporate sustainability discourse. The compound's low ecotoxicity profile also positions it favorably in bio-based material development.
In academic circles, the crystallography of Pyrano[3,2-d][1,3]dioxin structures is a subject of intense study, with X-ray diffraction analyses revealing unique hydrogen-bonding networks. These findings are frequently cited in crystal engineering publications, a field gaining traction in materials science. The compound's ability to form co-crystals with NSAIDs is another trending research angle in pharmaceutical formulation.
Regulatory databases classify CAS 89709-04-6 as non-hazardous under GHS criteria, a key consideration for laboratory safety protocols. This status is often verified in chemical compliance searches, especially by procurement specialists. The compound's REACH registration status is another commonly queried aspect in EU chemical regulation forums.
Looking ahead, the Pyrano[3,2-d][1,3]dioxin scaffold is projected to play a pivotal role in next-generation glycosidase inhibitors, addressing unmet needs in antiviral therapies. Its molecular architecture allows for structure-activity relationship (SAR) optimizations, a technique dominating medicinal chemistry publications. These developments align with global health priorities, particularly in emerging infectious disease preparedness.
89709-04-6 (Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative) 関連製品
- 2381192-93-2(tert-butyl 4-{(3R)-3-hydroxypyrrolidin-1-ylmethyl}piperidine-1-carboxylate)
- 2060052-89-1((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)
- 2228300-11-4(3-amino-2-methyl-2-5-(2-methylcyclopropyl)furan-2-ylpropan-1-ol)
- 1214232-46-8(2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide)
- 2014396-13-3((2-fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone)
- 31908-20-0(Cyclohexanone, 2-(2-bromophenyl)-)
- 2090447-52-0((5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine)
- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 162791-23-3(11-Azaartemisinin)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)




